molecular formula C19H23FN2O2S B2988955 2-(2-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 953917-81-2

2-(2-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2988955
CAS No.: 953917-81-2
M. Wt: 362.46
InChI Key: FJKPRTOOPHMWEO-UHFFFAOYSA-N
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Description

This compound features a fluorinated phenoxy group, a thiophene-methyl-substituted piperidine core, and an acetamide linker. The acetamide bridge facilitates hydrogen bonding, which may influence receptor binding or enzyme interactions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-17-5-1-2-6-18(17)24-14-19(23)21-12-15-7-9-22(10-8-15)13-16-4-3-11-25-16/h1-6,11,15H,7-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPRTOOPHMWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides with Fluorinated Aromatic Groups
Compound Name Key Structural Features Pharmacological Notes Reference
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide 2-fluorophenyl, phenethyl-piperidine, propanamide Controlled substance (fentanyl analog); high μ-opioid receptor affinity .
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Ocfentanil) 2-fluorophenyl, methoxyacetamide, phenethyl-piperidine Short-acting opioid agonist; implicated in synthetic opioid overdoses .
Target Compound 2-fluorophenoxy, thiophen-2-ylmethyl-piperidine, acetamide Hypothesized CNS activity due to piperidine-thiophene synergy (inferred from ). N/A

Key Differences :

  • Piperidine Substitution : The thiophen-2-ylmethyl group on piperidine (vs. phenethyl in fentanyl analogs) introduces sulfur-mediated electronic effects, possibly affecting metabolic stability .
Piperidine-Acetamides with Heterocyclic Moieties
Compound Name Key Structural Features Pharmacological Notes Reference
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide Pyridine-methyl-piperidine, difluorocyclopentyl, hydroxy-phenylacetamide M3 muscarinic antagonist; 540-fold selectivity for trachea over atria .
2-[(3R,4S)-3-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-(thiophen-2-ylmethyl)acetamide Thiophen-methyl, oxazole-methyl-piperidine, acetamide Metabolite with uncharacterized activity; structural similarity suggests CNS targeting .

Key Differences :

  • Heterocyclic Diversity: The target compound’s thiophene and fluorophenoxy groups contrast with pyridine/oxazole substituents in analogs, which may shift selectivity toward different receptor subtypes (e.g., opioid vs. muscarinic).
  • Pharmacological Profile : The M3 antagonist () demonstrates how piperidine-acetamide scaffolds can achieve high receptor subtype selectivity, a property the target compound might share depending on substituent effects.
Sulfonamide and Sulfonyl Analogs
Compound Name Key Structural Features Pharmacological Notes Reference
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Nitrophenylethyl-piperidine, chlorophenyl-sulfonamide Non-opioid; purported cannabinoid activity but disputed .
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Methoxyphenyl, methylpiperidine-sulfonyl, acetamide Uncharacterized; sulfonyl group may enhance solubility .

Key Differences :

  • Linker Chemistry: The target compound’s acetamide linker (vs.
  • Functional Groups: The fluorophenoxy and thiophene groups in the target compound could confer distinct electronic properties compared to nitrophenylethyl or methoxyphenyl substituents.

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